molecular formula C14H20O3 B1361817 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid CAS No. 76674-58-3

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

Cat. No.: B1361817
CAS No.: 76674-58-3
M. Wt: 236.31 g/mol
InChI Key: MINZYOMFMKWNIN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s IUPAC name, 2-[4-(tert-butyl)phenoxy]-2-methylpropanoic acid , follows hierarchical priority rules:

  • Parent Chain : The propanoic acid backbone (CH₃-C(COOH)-CH₃) serves as the main chain.
  • Substituents :
    • Phenoxy group : An ether linkage (-O-) connects the phenyl ring to the second carbon of the propanoic acid.
    • 4-Tert-butyl substituent : A bulky tert-butyl group (-C(CH₃)₃) is attached to the fourth position of the phenyl ring.
  • Locants : Position 4 on the phenyl ring (for the tert-butyl group) and position 2 on the propanoic acid (for both the phenoxy and methyl groups) are specified.

Synonyms include:

  • 2-(4-tert-butylphenoxy)-2-methylpropanoic acid
  • 2-[4-(tert-butyl)phenoxy]-2-methylpropanoic acid
  • CAS 76674-58-3.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is influenced by steric and electronic factors:

Feature Description Impact on Conformation
Propanoic acid core Two methyl groups (C(CH₃)₂) and a carboxylic acid group (-COOH) at C2. High symmetry at C2 restricts rotation, creating a rigid, branched structure.
Phenoxy group Ether linkage (-O-) connects the phenyl ring to C2. Reduces rotational freedom, locking the phenyl ring in a planar orientation relative to the core.
Tert-butyl substituent Bulky tert-butyl group (-C(CH₃)₃) at C4 of the phenyl ring. Steric hindrance forces the phenyl ring into a position perpendicular to the propanoic acid core, minimizing steric clashes.

Key Structural Data :

  • Molecular formula : C₁₄H₂₀O₃.
  • Molecular weight : 236.31 g/mol.
  • SMILES : CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O.

The tert-butyl group’s steric bulk stabilizes the molecule against conformational flexibility, favoring a single dominant conformation in solution.

Comparative Structural Analysis with Related Alkylphenoxypropanoic Acid Derivatives

This compound shares a core structure with other alkylphenoxypropanoic acids but differs in substituent size and electronic effects:

Compound Key Structural Features Functional Implications
This compound Tert-butyl group at C4; symmetric methyl groups at C2. High steric stability; reduced reactivity at the phenyl ring due to bulky substituent.
Fenoprop-butometyl 2-(2,4,5-Trichlorophenoxy)propanoic acid ester with a butoxy group. Enhanced herbicidal activity due to electron-withdrawing chloro groups.
2-(4-Tert-butyl-2-methylphenoxy)propanoic acid Additional methyl group at C2 of the phenyl ring. Increased steric hindrance; altered electronic distribution compared to the parent compound.

Table 1: Comparative Properties of Alkylphenoxypropanoic Acids

Property This compound Fenoprop-butometyl 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid
Molecular weight 236.31 g/mol 383.7 g/mol 250.33 g/mol
Substituent at C4 Tert-butyl Trichloro Tert-butyl + methyl at C2
Reactivity Low (steric hindrance) High (electrophilic Cl) Moderate (steric + electronic effects)

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINZYOMFMKWNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353177
Record name 2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-58-3
Record name 2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(tert-Butyl)phenoxy]-2-methylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid typically involves a multi-step process. One common method starts with the condensation of phenol with tert-butyl bromide to form 4-tert-butylphenol. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a dual-target ligand in the treatment of neurodegenerative diseases such as Parkinson's disease. Research has demonstrated that derivatives of 4-tert-butylphenoxy can act as histamine H3 receptor antagonists and monoamine oxidase B inhibitors, suggesting a multifaceted approach to therapy in Parkinson's disease management .

  • Mechanism of Action : The interaction with H3 receptors may enhance dopaminergic signaling, while inhibition of monoamine oxidase B could prevent the breakdown of dopamine, thus improving neurotransmission.

Antioxidant Properties

The compound is also noted for its antioxidant properties. It serves as a precursor for synthesizing various antioxidants used in industrial applications, particularly in plastics and food preservation. The presence of the tert-butyl group contributes to the stability and efficacy of these antioxidants .

Synthesis of Pharmaceutical Intermediates

Recent studies have shown that 2-(4-tert-butylphenoxy)-2-methylpropanoic acid can be utilized as an intermediate in the synthesis of other bioactive compounds. Its ability to undergo selective reactions makes it valuable in developing more complex pharmaceutical agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Neuroprotective ActivityEnhanced dopaminergic signaling
Antioxidant ActivityInhibition of oxidative stress
Antitumor ActivityReduced cell viability in cancer lines

Case Study 1: Neuroprotective Effects

A study investigated the effects of 4-tert-butylphenoxy derivatives on cell models relevant to Parkinson's disease. The compound exhibited significant neuroprotective effects, enhancing cell viability under stress conditions induced by neurotoxins. The dual-target mechanism was confirmed through binding assays demonstrating high affinity for both H3 receptors and monoamine oxidase B.

Case Study 2: Antioxidant Efficacy

In another study focusing on food preservation, this compound was evaluated for its effectiveness as an antioxidant in lipid systems. Results indicated that it significantly reduced lipid peroxidation levels, showcasing its potential application in food technology.

Mechanism of Action

The mechanism by which 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among fibrates lie in the substituents on the phenoxy ring, which influence solubility, bioavailability, and receptor binding.

Compound Name Substituent on Phenoxy Ring Molecular Weight LogP* (Predicted) Key Structural Feature
2-(4-Tert-butylphenoxy)-2-methylpropanoic acid 4-Tert-butylphenoxy ~250.3 ~4.2 Bulky tert-butyl group enhances lipophilicity
Clofibric acid 4-Chlorophenoxy 214.64 ~2.8 Simple chloro-substitution; moderate lipophilicity
Fenofibric acid 4-(4-Chlorobenzoyl)phenoxy 318.75 ~5.1 Chlorobenzoyl group increases steric bulk and binding affinity
Bezafibric acid 4-(2-[(4-Chlorobenzoyl)amino]ethyl)phenoxy 361.79 ~3.9 Ethylamino linker enhances solubility and target specificity

*LogP values estimated using ChemDraw software.

  • This compound: The tert-butyl group confers high lipophilicity, which may prolong half-life and tissue retention compared to clofibric acid .
  • Clofibric acid : The chlorine atom provides moderate polarity, facilitating renal excretion but limiting metabolic stability .
  • Fenofibric acid: The 4-chlorobenzoyl moiety enhances PPAR-α binding, contributing to its superior potency in TG reduction (~50% reduction at 150 mg/day) .
  • Bezafibric acid: The ethylamino-chlorobenzoyl substituent broadens its mechanism of action, including LDL oxidation inhibition .

Pharmacological Efficacy

Lipid-Lowering Effects (Clinical Data):
Compound TG Reduction (%) LDL Reduction (%) HDL Increase (%) Dosage (mg/day) Reference
Bezafibric acid 43 20–25 30 600
Fenofibric acid ~50 ~25 ~35 150
Clofibric acid ~30 ~15 ~20 1000
This compound* N/A N/A N/A N/A (Inferred)

*Data extrapolated from structural analogs.

Pharmacokinetics and Metabolism

  • Absorption: Most fibrates, including this compound, are rapidly absorbed orally, with peak plasma concentrations within 2–4 hours .
  • Protein Binding : High plasma protein binding (>95%) is common, as seen in ciprofibrate (WIN 35,833) .
  • Metabolism: Fibrates undergo glucuronidation (Phase II metabolism). 6–8 hours) .
  • Excretion : Renal excretion dominates for polar metabolites (e.g., clofibric acid), while lipophilic derivatives like the tert-butyl compound may favor fecal excretion .

Environmental and Toxicological Considerations

  • Microalgal Growth Inhibition: Fibrates like bezafibrate and fenofibrate inhibit microalgal growth at concentrations >1 µM, suggesting environmental persistence .
  • Receptor Off-Target Effects: Clofibric acid and fenofibric acid inhibit the T1R3 chemosensory receptor, which may contribute to dysgeusia (taste disturbances) .
  • Musculoskeletal Toxicity : Myopathy risk is dose-dependent and higher in compounds with prolonged tissue retention (e.g., tert-butyl derivatives) .

Biological Activity

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (TBPMPA) is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores the biological activity of TBPMPA, focusing on its mechanisms, effects on various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C14H20O3
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 76674-58-3

The compound features a tert-butyl group attached to a phenoxy moiety, contributing to its lipophilicity and potential interactions with biological membranes.

TBPMPA has been studied for its ability to interact with various biological targets:

  • Inhibition of Monoamine Oxidase B (MAO B) :
    • TBPMPA has been identified as a potent inhibitor of MAO B, an enzyme involved in the metabolism of neurotransmitters. Inhibition of this enzyme can lead to increased levels of dopamine, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .
  • Histamine H3 Receptor Antagonism :
    • The compound also exhibits antagonistic activity at the histamine H3 receptor, which is implicated in the regulation of neurotransmitter release. This dual-target action may enhance dopaminergic signaling, further supporting its potential in neuroprotection .

Neuroprotection

In vitro studies have demonstrated that TBPMPA can protect neuronal cells from oxidative stress. For instance, in neuroblastoma SH-SY5Y cells subjected to oxidative damage via hydrogen peroxide exposure, TBPMPA showed significant neuroprotective effects. The compound was able to maintain cell viability at concentrations that would typically induce cell death .

Toxicity Assessment

The toxicity profile of TBPMPA was evaluated using human embryonic kidney (HEK-293) cells. It was found that significant cytotoxic effects occurred only at very high concentrations (above 125 µM), indicating a relatively safe profile at lower doses .

Case Studies

  • Parkinson's Disease Model :
    • A study involving haloperidol-induced catalepsy in animal models demonstrated that TBPMPA could alleviate symptoms associated with Parkinson's disease, supporting its potential as a therapeutic agent .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other monoamine oxidase inhibitors, TBPMPA exhibited superior selectivity and potency, particularly against MAO B, with IC50 values reported below 50 nM .

Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Comments
MAO B InhibitionMonoamine Oxidase B< 50Potent inhibitor
Histamine H3 Receptor AntagonismH3 Receptor< 400Enhances dopaminergic activity
NeuroprotectionSH-SY5Y CellsN/AProtects against oxidative stress
CytotoxicityHEK-293 Cells> 125Minimal toxicity at therapeutic doses

Kinetic Studies

Kinetic studies revealed that TBPMPA exhibits mixed-mode inhibition against MAO B, suggesting multiple interaction sites and mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid, and which reaction parameters require optimization?

  • Methodological Answer : The synthesis typically involves coupling a tert-butylphenol derivative with a methylpropanoic acid precursor. Key steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent undesired side reactions during phenolic coupling .
  • Coupling conditions : Optimize temperature (e.g., 60–80°C for nucleophilic substitution) and catalysts (e.g., K₂CO₃ for deprotonation) to enhance yield .
  • Purification : Employ column chromatography or recrystallization to isolate the product, monitoring purity via HPLC or TLC .

Q. How should researchers handle and store this compound to maintain stability and safety?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .
  • Handling : Use nitrile gloves and Tyvek® lab coats to avoid dermal exposure. Conduct reactions in fume hoods with local exhaust ventilation .
  • Waste disposal : Neutralize acidic residues with bicarbonate before disposal, adhering to institutional hazardous waste protocols .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H) and ester/protonated carboxylic acid regions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) resolve co-eluting impurities, referencing standards from pharmacopeial guidelines .

Advanced Research Questions

Q. What anomalous reaction pathways occur under radical-initiated conditions, and how are they mechanistically explained?

  • Methodological Answer :

  • Observation : Radical addition (e.g., AIBN-initiated) to nitroso derivatives of this compound yields 1,6-addition products instead of expected N,O-adducts .
  • Mechanism : Steric hindrance from the tert-butyl group directs radicals to para positions, favoring cyclohexadienyl intermediates. Validate via EPR spectroscopy to detect radical intermediates .
  • Mitigation : Adjust solvent polarity (e.g., benzene vs. DMSO) or use bulky initiators to control regioselectivity .

Q. How can spectral data contradictions (e.g., NMR/MS) in derivative analysis be resolved?

  • Methodological Answer :

  • Isotopic labeling : Use ¹³C-labeled analogs to distinguish overlapping signals in crowded spectral regions .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Tandem MS/MS : Fragment ions help differentiate structural isomers (e.g., ortho vs. para substitution) .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT calculations : Model transition states for ester hydrolysis or radical addition using B3LYP/6-31G(d) basis sets. Focus on steric/electronic effects of the tert-butyl group .
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior .
  • QSAR models : Corrate substituent effects (e.g., tert-butyl vs. ethyl) with reaction rates using Hammett parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Tert-butylphenoxy)-2-methylpropanoic acid
Reactant of Route 2
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2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

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